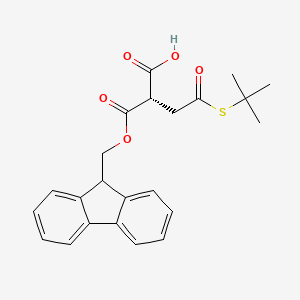
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butylthio substituent. This compound is often used in peptide synthesis due to its ability to protect amino acids during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group of the amino acid.
Thioether Formation: The tert-butylthio group is introduced through a substitution reaction, often using tert-butylthiol and a suitable leaving group.
Oxidation: The final step involves the oxidation of the intermediate to form the oxobutanoic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the oxo group.
Substitution: The tert-butylthio group can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted reactions during peptide chain elongation. The tert-butylthio group provides additional stability and can be selectively removed under mild conditions.
Comparison with Similar Compounds
Similar Compounds
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(tert-butylthio)-L-cysteine: Similar in structure but contains a cysteine residue.
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid with a tert-butyl group.
Uniqueness
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid is unique due to its combination of the Fmoc protecting group and the tert-butylthio substituent, which provides both stability and selectivity in peptide synthesis.
Properties
Molecular Formula |
C23H24O5S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(2S)-4-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C23H24O5S/c1-23(2,3)29-20(24)12-18(21(25)26)22(27)28-13-19-16-10-6-4-8-14(16)15-9-5-7-11-17(15)19/h4-11,18-19H,12-13H2,1-3H3,(H,25,26)/t18-/m0/s1 |
InChI Key |
ABVRXUNFEOGKPW-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C)SC(=O)C[C@@H](C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)SC(=O)CC(C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15243952.png)
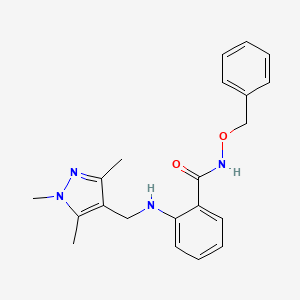
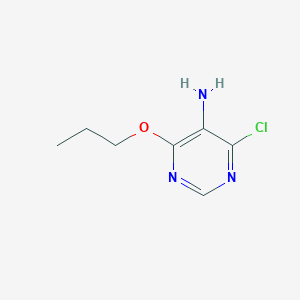
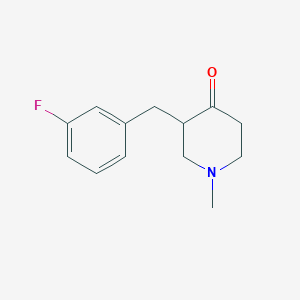
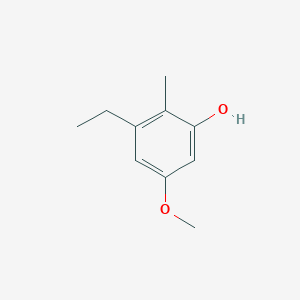
![(S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15243993.png)
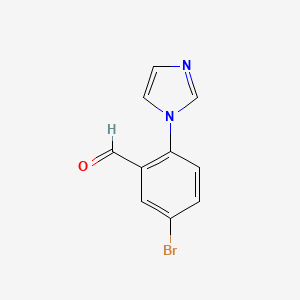
![(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B15243997.png)
![1'-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid](/img/structure/B15244027.png)
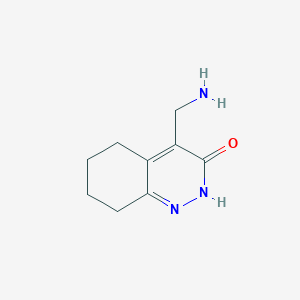
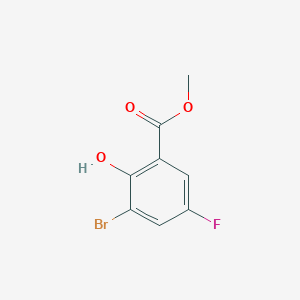

![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15244045.png)
![5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B15244053.png)
